In Vitro Mechanistic Profiling of[(Azetidin-2-yl)methyl]diethylamine: A Pharmacophore for Neuroreceptor and Ion Channel Modulation
In Vitro Mechanistic Profiling of[(Azetidin-2-yl)methyl]diethylamine: A Pharmacophore for Neuroreceptor and Ion Channel Modulation
Executive Summary[(Azetidin-2-yl)methyl]diethylamine (CAS 1286316-89-9) is not a standalone therapeutic entity; rather, it is a highly privileged pharmacophoric building block utilized in fragment-based drug discovery (FBDD). The unique physicochemical properties of the azetidine ring—coupled with the basicity and flexibility of the diethylamine side chain—make it an ideal recognition motif for targeting complex membrane proteins and intracellular protein-protein interactions (PPIs). This technical whitepaper details the in vitro mechanistic profiling of ligands incorporating this fragment, focusing on three primary targets: α4β2 nicotinic acetylcholine receptors (nAChRs)[1], the voltage-gated sodium channel Nav1.7[2], and YAP-TEAD transcriptional complexes[3].
Pharmacophore Rationale: The Azetidine-Diethylamine Axis
As a Senior Application Scientist, I approach molecular design by analyzing the thermodynamic and kinetic consequences of structural modifications. The incorporation of the[(Azetidin-2-yl)methyl]diethylamine motif is driven by two core principles:
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Conformational Restriction: The four-membered azetidine ring provides a rigid vector that precisely orients the basic nitrogen into narrow binding pockets. This is a critical feature for binding the nAChR orthosteric site, where smaller azetidine rings yield superior binding affinities compared to larger bicyclic amines[1].
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pKa Tuning & Permeability: Compared to pyrrolidine or piperidine analogs, the azetidine nitrogen exhibits a lower pKa. This subtle shift increases the fraction of un-ionized molecules at physiological pH, dramatically enhancing membrane permeability and lipid ligand efficiency (LLE) without sacrificing the critical salt-bridge interactions required for target engagement[2].
Target 1: α4β2 Nicotinic Acetylcholine Receptors (nAChRs)
When incorporated into isoxazolylpyridine ether scaffolds, the azetidine motif acts as a potent partial agonist at α4β2-nAChRs, demonstrating high binding affinity and potential for antidepressant-like activity[1]. The structural rigidity of the azetidine ring mimics the pyrrolidine ring of endogenous nicotine, driving a conformational shift that opens the ion channel[3].
Protocol 1: High-Throughput FLIPR Calcium Flux Assay
This protocol evaluates the functional agonism of azetidine-derived ligands.
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Step 1: Cell Preparation. Plate HEK293 cells stably expressing human α4β2 nAChRs in 384-well plates.
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Causality: HEK293 cells provide a null background for neuronal ion channels, ensuring the measured calcium signal is exclusively mediated by the transfected nAChRs.
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Step 2: Dye Loading. Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) and probenecid for 45 minutes at 37°C.
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Causality: Probenecid inhibits multidrug resistance proteins (MRP), preventing the active efflux of the fluorophore from the cytosol and stabilizing the baseline signal.
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Step 3: Kinetic Reading. Add the [(Azetidin-2-yl)methyl]diethylamine derivative using a Fluorometric Imaging Plate Reader (FLIPR). Measure fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals.
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Causality: nAChRs desensitize within milliseconds to seconds. High-frequency kinetic reading is mandatory to capture the peak intracellular Ca2+ transient before receptor desensitization occurs.
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Step 4: Self-Validation System. Calculate the Z'-factor using Epibatidine (full agonist) as the positive control and assay buffer as the negative control. A Z'-factor > 0.6 mathematically validates the assay's dynamic range and reproducibility.
Fig 1: Downstream intracellular signaling pathway following nAChR activation.
Target 2: Voltage-Gated Sodium Channel Nav1.7
Nav1.7 is a genetically validated target for pain management. Azetidine-containing acyl-sulfonamides (e.g., GDC-0276) act as highly selective Nav1.7 inhibitors[2]. The azetidine moiety improves metabolic stability and drives high-affinity binding to the voltage-sensor domain, specifically stabilizing the inactivated state of the channel[4].
Protocol 2: Automated Whole-Cell Patch-Clamp Electrophysiology
This protocol determines the state-dependent blockade mechanics of the compound.
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Step 1: Cell Patching. Utilize CHO cells stably expressing human Nav1.7. Achieve a giga-ohm seal (>1 GΩ) and rupture the membrane for whole-cell configuration.
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Causality: Whole-cell mode allows absolute control over the intracellular ionic milieu and precise voltage clamping of the macroscopic sodium current.
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Step 2: State-Dependent Voltage Protocol. Apply a holding potential of -120 mV to measure resting-state block, followed by a holding potential of -70 mV to measure inactivated-state block.
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Causality: Azetidine-derived Nav1.7 inhibitors exhibit >100-fold higher affinity for the inactivated state. Holding the membrane at -70 mV drives a fraction of the channels into steady-state inactivation, exposing the high-affinity binding pocket[2].
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Step 3: Self-Validation System. Continuously monitor series resistance (Rs). Discard any cell where Rs fluctuates by >20%, as this introduces severe voltage-clamp errors. Utilize Tetrodotoxin (TTX) at the end of the run as a terminal positive control to confirm the recorded current is exclusively Nav-mediated.
Fig 2: State-dependent blockade of Nav1.7 channels by azetidine-derived inhibitors.
Target 3: YAP-TEAD Protein-Protein Interaction (PPI)
The Hippo signaling pathway effectors, YAP and TEAD, are frequently hyperactivated in solid tumors. Azetidine derivatives (such as the clinical candidate IAG933) have been engineered to allosterically block the YAP-TEAD interaction by binding deep within the TEAD lipid pocket[5]. The azetidine ring is specifically chosen here to balance overall molecular polarity and mitigate off-target hERG ion channel liabilities[6].
Protocol 3: Time-Resolved FRET (TR-FRET) Assay
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Step 1: Assay Assembly. Combine His-tagged TEAD protein, biotinylated YAP peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor) in a 384-well microplate.
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Causality: TR-FRET eliminates short-lived background autofluorescence by introducing a microsecond time delay before measurement, yielding an exceptionally high signal-to-noise ratio necessary for PPI screening.
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Step 2: Compound Incubation. Add the azetidine-derived inhibitor and incubate for 1 hour at room temperature.
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Causality: Disruption of the YAP-TEAD complex increases the spatial distance between the donor and acceptor fluorophores, resulting in a quantifiable decrease in the FRET emission signal at 665 nm[5].
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Step 3: Self-Validation System. Calculate the IC50 using a 4-parameter logistic curve fit. An assay window (Signal/Background ratio) of >5 is strictly required to validate the plate for hit progression.
Quantitative Pharmacological Profiling
The following table summarizes the typical in vitro pharmacological parameters observed when the[(Azetidin-2-yl)methyl]diethylamine pharmacophore is optimized for its respective targets:
| Target System | Primary Assay Modality | Pharmacological Parameter | Typical Value Range | Mechanism of Action |
| α4β2 nAChR | Radioligand Binding / FLIPR | Binding Affinity ( Ki ) | 0.5 - 50 nM | Orthosteric Partial Agonism |
| Nav1.7 | Whole-Cell Patch-Clamp | Inactivated State IC50 | 1.0 - 100 nM | Voltage-Sensor Domain Blockade |
| YAP-TEAD | Biochemical TR-FRET | Complex Disruption IC50 | 2.0 - 50 nM | Allosteric Lipid Pocket Disruption |
Sources
- 1. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
